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Introduction

Enterostatin, a pentapeptide derived from the N-terminal of pancreatic procolipase, plays a
significant role in the regulation of dietary fat intake and body weight.[1][2] It is generated in the
gastrointestinal tract and acts via both peripheral and central pathways to induce satiety,
particularly for fatty foods.[1][2] The study of the enterostatin gene, and its precursor
procolipase (CLPS), is crucial for understanding the mechanisms of obesity and developing
novel therapeutic strategies. The advent of CRISPR-Cas9 technology provides a powerful tool
for precise genome editing, enabling researchers to create knockout models to investigate the
function of the enterostatin gene and its role in metabolic diseases.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the
enterostatin gene, including detailed experimental protocols, data presentation from relevant
knockout models, and visualizations of the associated signaling pathways and experimental
workflows.

Data Presentation: Phenotypic Effects of
Procolipase Gene Knockout

While specific quantitative data from a CRISPR-Cas9-mediated Clps knockout mouse model is
not yet widely available in published literature, valuable insights can be drawn from traditional
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procolipase-deficient mouse models. The following tables summarize key phenotypic data from

a study on procolipase knockout (Clps-/-) mice, which are functionally equivalent to

enterostatin-deficient mice.

Table 1: Postnatal Survival and Body Weight of Procolipase Knockout Mice[3][4]

Postnatal Survival

Pup Body Weight Adult Body Weight

Genotype . .
Rate (at 2 weeks) (at 2 weeks) (on high-fat diet)
Wild-Type (Clps+/+) ~100% Normal 31.0£0.29¢
Heterozygous
~100% Normal 30.9+0.30¢g
(Clps+/-)
30% less than wild- 23.5+1.19(25%
Knockout (Clps-/-) 40%
type reduced)

Table 2: Body Composition of Procolipase Knockout Mice on a High-Fat Diet[3]

Genotype

Body Fat Percentage

Wild-Type (Clps+/+)

33.4+£3.1%

Heterozygous (Clps+/-)

300+2.1%

Knockout (Clps-/-)

21.7+£26%

Table 3: Serum Chemistry of Procolipase Knockout Mice[3]

. Serum
Genotype Diet Serum Cholesterol . .
Triglycerides
Wild-Type (Clps+/+) Low Fat Normal Normal
Wild-Type (Clps+/+) High Fat Increased Increased
Knockout (Clps-/-) Low Fat Higher than wild-type Lower than wild-type
Knockout (Clps-/-) High Fat Increased Lower than wild-type
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Table 4: Food Intake of Procolipase Knockout Mice[4]

Genotype Diet Food Intake

Knockout (Clps-/-) Low Fat Normal

] Hyperphagia (Increased food
Knockout (Clps-/-) High Fat )
intake)

Signaling Pathways

Enterostatin exerts its effects through a complex network of signaling pathways in both the
periphery and the central nervous system.
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Enterostatin Signaling Pathway
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Experimental Protocols

This section provides a detailed protocol for generating a procolipase (Clps) knockout mouse
model using CRISPR-Cas9 technology.

Experimental Workflow

Phase 1: Design and Preparation Phase 2: Mouse Model Generation Phase 3: Phenotypic Analysis

Click to download full resolution via product page

CRISPR-Cas9 Knockout Workflow

Detailed Methodologies

1. sgRNA Design and Selection

» Objective: To design single guide RNAs (sgRNAs) that specifically target an early exon of the
mouse Clps gene to induce a frameshift mutation and subsequent gene knockout.

e Procedure:

o Obtain the genomic sequence of the mouse Clps gene from a database such as NCBI
Gene or Ensembl.

o Use a web-based sgRNA design tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool,
or Broad Institute GPP sgRNA Designer).

o Input the Clps gene sequence and select the mouse genome (mm10) as the reference.

o Select 2-3 sgRNAs targeting the first exon to maximize the likelihood of generating a loss-
of-function mutation. Prioritize sgRNAs with high on-target scores and low predicted off-
target effects.
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o Designed (not experimentally validated) sgRNA sequences for mouse Clps Exon 1:
» SgRNA-1: GACCCAGAGCCGCCGTCGCA (PAM: AGG)
= SgRNA-2: TCGCCGTCGCAAGGCTGCTG (PAM: GGG)
= SgRNA-3: GCAGCAGCCTTGGCGACGGC (PAM: AGG)
2. sgRNA Cloning and Reagent Preparation

o Objective: To clone the designed sgRNAs into a Cas9 expression vector or to synthesize the
SgRNAs and prepare Cas9 mRNA for microinjection.

e Procedure (for microinjection of RNA):

[¢]

Synthesize the selected sgRNAs using a commercially available in vitro transcription Kit.

[¢]

Obtain or synthesize high-quality, capped, and polyadenylated Cas9 mRNA.

[e]

Purify and quantify the sgRNAs and Cas9 mRNA.

o

Resuspend the RNAs in nuclease-free microinjection buffer at the desired concentrations
(e.g., Cas9 mRNA at 100 ng/pL and each sgRNA at 50 ng/pL).

3. Generation of Knockout Mice
o Objective: To generate founder mice with mutations in the Clps gene.

e Procedure:

[e]

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

o

Perform pronuclear microinjection of the Cas9 mRNA and sgRNA mixture into the zygotes.

[¢]

Culture the injected zygotes overnight to the two-cell stage.

o

Transfer the two-cell embryos into the oviducts of pseudopregnant surrogate female mice.

[e]

Allow the pregnancies to proceed to term.
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4. Screening and Validation of Founder Mice

¢ Objective: To identify founder mice carrying mutations in the Clps gene and to characterize
the nature of these mutations.

e Procedure:

o At 2-3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA
extraction.

o Perform PCR amplification of the genomic region of Clps spanning the sgRNA target sites.

o Use a mismatch cleavage assay (e.g., T7 Endonuclease | assay) or Sanger sequencing of
the PCR products to identify the presence of insertions or deletions (indels).

o For founder animals with identified indels, clone the PCR products and sequence
individual clones to determine the specific mutations on each allele.

o Breed founder mice with wild-type mice to establish germline transmission of the mutant
allele and to generate a heterozygous F1 generation.

5. Phenotypic Analysis of Knockout Mice

o Objective: To characterize the metabolic phenotype of the Clps knockout mice.

e Procedure:

o Intercross heterozygous F1 mice to generate wild-type, heterozygous, and homozygous
knockout F2 littermates.

o Body Weight and Composition: Monitor body weight weekly. At the end of the study,
perform body composition analysis using DEXA or MRI to determine fat and lean mass.

o Food Intake: House mice individually in metabolic cages and monitor daily food intake
over several days.

o Serum Analysis: Collect blood samples via cardiac puncture at the end of the study.
Analyze serum for levels of cholesterol, triglycerides, glucose, and insulin.
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o Dietary Challenge: Place cohorts of mice on a standard chow diet and a high-fat diet to
assess the impact of diet on the observed phenotypes.

Conclusion

The use of CRISPR-Cas9 technology offers a precise and efficient method for generating
knockout models to study the function of the enterostatin gene. The protocols and data
presented here provide a framework for researchers to investigate the role of enterostatin in
fat metabolism and its potential as a therapeutic target for obesity and related metabolic
disorders. Careful design of sgRNAs, rigorous validation of genetic modifications, and
comprehensive phenotypic analysis are essential for obtaining reliable and impactful results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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